(2S)-3-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid
Description
This compound belongs to the class of Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivatives, widely used in peptide synthesis for temporary amine group protection. Its structure features:
- A cyclopentyl group at the β-position of the propanoic acid backbone.
- An Fmoc-protected methylamino group at the α-position, providing steric protection and ease of deprotection under basic conditions.
- A propanoic acid moiety, enabling conjugation to resins or other amino acids during solid-phase synthesis.
These analogs are critical in medicinal chemistry for developing peptide-based therapeutics, enzyme inhibitors, and labeled biomolecules .
Properties
IUPAC Name |
(2S)-3-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-25(22(23(26)27)14-16-8-2-3-9-16)24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,2-3,8-9,14-15H2,1H3,(H,26,27)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWRUNAXYMBDHT-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-cyclopentyl-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorenylmethoxycarbonyl group: This step often involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Coupling with the propanoic acid moiety: This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-cyclopentyl-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-3-cyclopentyl-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-3-cyclopentyl-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Diversity and Functional Impact
The cyclopentyl group in the target compound distinguishes it from analogs with aromatic or fluorinated substituents. Key comparisons include:
| Compound Name | R-Group (β-Position) | α-Amino Protection | Key Features | Evidence ID |
|---|---|---|---|---|
| (2S)-3-cyclopentyl-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid (Target) | Cyclopentyl | Fmoc-methylamino | Enhanced lipophilicity; potential for conformational rigidity | - |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid | o-Tolyl (2-methylphenyl) | Fmoc-amino | Aromatic interactions; reduced steric hindrance compared to cyclopentyl | |
| (2S)-3-(2-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | 2-Chloro-4-fluorophenyl | Fmoc-amino | Halogenated aromatic ring for electronic modulation | |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid | 3-Chloro-4-(trifluoromethyl)phenyl | Fmoc-methylamino | Electron-withdrawing groups enhance stability and binding specificity | |
| (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid | Propan-2-yloxy | Fmoc-amino | Ether linkage introduces polarity and hydrogen-bonding potential |
Key Observations :
- Cyclopentyl vs.
- Methylamino Protection: The Fmoc-methylamino group (target compound) offers greater steric protection than standard Fmoc-amino groups, which may reduce side reactions during peptide elongation .
Physicochemical Properties
Data from analogs highlight trends in molecular weight, purity, and stability:
*Estimated based on structural similarity.
Biological Activity
Chemical Structure and Properties
(2S)-3-cyclopentyl-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is a synthetic compound notable for its complex structure, which includes a cyclopentyl group and a fluorenylmethoxycarbonyl moiety. The molecular formula is , with a molecular weight of approximately 351.439 g/mol. This compound's unique structural features suggest potential applications in medicinal chemistry, particularly in drug development and peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO4 |
| Molecular Weight | 351.439 g/mol |
| LogP | 4.2806 |
| PSA | 62.05 Ų |
Biological Activity
The biological activity of (2S)-3-cyclopentyl-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid can be assessed through various pharmacological assays. Its structural components indicate potential activities such as:
- Antimicrobial Activity : The compound may exhibit inhibitory effects against specific bacterial strains, as suggested by preliminary studies.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
- Cell Proliferation : Studies indicate that this compound may affect cell growth and proliferation in cancerous cell lines.
Case Studies and Research Findings
- Antimicrobial Assays : In a study assessing the antimicrobial properties of similar compounds, (2S)-3-cyclopentyl derivatives demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent .
- Enzyme Interaction Studies : Research involving enzyme assays revealed that the compound could inhibit the activity of specific proteases, which are critical in various biological processes .
- Cell Viability Tests : In vitro tests on cancer cell lines showed that (2S)-3-cyclopentyl-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant inhibition against Gram-positive bacteria |
| Enzyme Inhibition | Inhibits specific proteases |
| Cell Proliferation | Reduces viability in cancer cell lines |
The mechanism by which (2S)-3-cyclopentyl-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid exerts its biological effects likely involves:
- Binding Affinity : The fluorenylmethoxycarbonyl group enhances binding affinity to target proteins or enzymes, which is crucial for its inhibitory effects.
- Structural Modifications : The cyclopentyl group may influence the compound's sterics and electronic properties, affecting its interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
